Methyl 4-(4-fluorophenyl)-4-oxobutanoate
Overview
Description
Methyl 4-(4-fluorophenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C11H11FO3 and its molecular weight is 210.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Chemical Analysis
Crystallography and Molecular Structure
Studies like the one by Nayak et al. (2013) have analyzed similar compounds structurally, focusing on aspects like dihedral angles and hydrogen bonding in crystalline forms, which can provide insights into the physical and chemical properties of Methyl 4-(4-fluorophenyl)-4-oxobutanoate (Nayak et al., 2013).
Hirshfeld Surface Analysis
Research by Ashfaq et al. (2021) on related compounds utilizes Hirshfeld surface analysis and DFT studies to explore non-covalent interactions and crystal stability, which could be relevant for understanding the molecular interactions of this compound (Ashfaq et al., 2021).
Biological and Pharmacological Research
Synthesis and Evaluation of Derivatives
Studies like those by Kuchař et al. (1995) focus on synthesizing analogs of similar compounds and evaluating their anti-inflammatory activities. This research can provide a foundation for understanding how modifications in the structure of this compound might affect its biological activity (Kuchař et al., 1995).
Enzyme-Linked Immunosorbent Assay (ELISA) Applications
The work by Zhang et al. (2008) in developing sensitive ELISA for analyzing insecticides in fruit samples can inform the use of this compound in similar assay development, given its chemical structure (Zhang et al., 2008).
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLOAJPINXKMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409015 | |
Record name | methyl 4-(4-fluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39560-31-1 | |
Record name | methyl 4-(4-fluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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